molecular formula C17H21N5O2 B2949361 3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 378212-88-5

3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

货号 B2949361
CAS 编号: 378212-88-5
分子量: 327.388
InChI 键: IRVUBMKZZJITKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, commonly known as MRS 1754, is a purinergic receptor antagonist. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombus formation. MRS 1754 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and stroke.

作用机制

MRS 1754 is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombus formation. The P2Y1 receptor is activated by ADP, which is released from activated platelets and promotes platelet aggregation. MRS 1754 binds to the P2Y1 receptor and blocks its activation by ADP, thereby inhibiting platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
MRS 1754 has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use as a therapeutic agent for stroke. MRS 1754 has been found to have a high affinity and selectivity for the P2Y1 receptor, with minimal off-target effects.

实验室实验的优点和局限性

MRS 1754 has several advantages for lab experiments, including its high affinity and selectivity for the P2Y1 receptor, which allows for precise and specific targeting of this receptor. It is also readily available and can be synthesized using various methods. However, MRS 1754 has certain limitations, including its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.

未来方向

There are several future directions for the research on MRS 1754. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Another direction is to develop more potent and selective P2Y1 receptor antagonists that can be used as therapeutic agents for cardiovascular diseases and stroke. Furthermore, the mechanisms underlying the neuroprotective effects of MRS 1754 need to be further elucidated to fully understand its potential use as a therapeutic agent for stroke.

合成方法

MRS 1754 can be synthesized using various methods, including chemical synthesis and solid-phase synthesis. The chemical synthesis of MRS 1754 involves the reaction of 3-methyl-7-bromo-1H-purine-2,6-dione with 3-methylbenzylamine and propylamine in the presence of a suitable base and solvent. The resulting product is then purified using column chromatography to obtain MRS 1754 in high purity.

科学研究应用

MRS 1754 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and stroke. It has been found to inhibit platelet aggregation and thrombus formation, which are major contributors to the pathogenesis of cardiovascular diseases. MRS 1754 has also been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use as a therapeutic agent for stroke.

属性

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-4-8-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-7-5-6-11(2)9-12/h5-7,9H,4,8,10H2,1-3H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVUBMKZZJITKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。